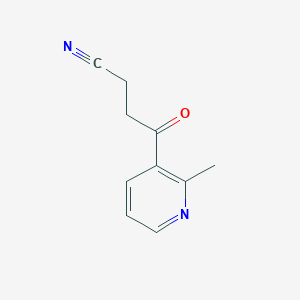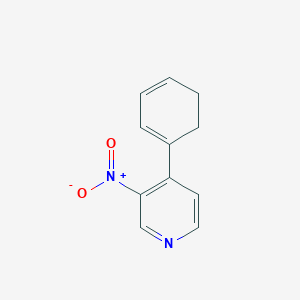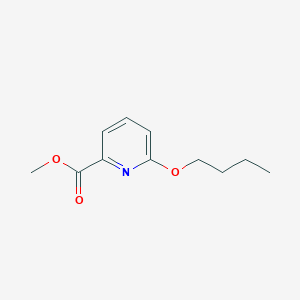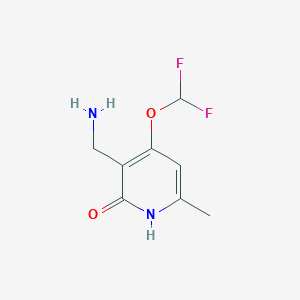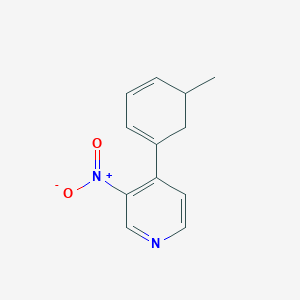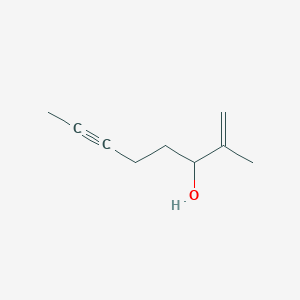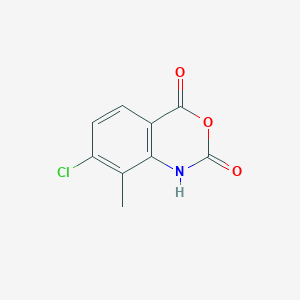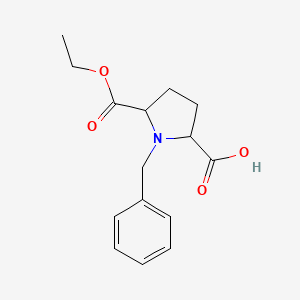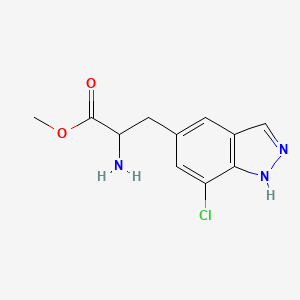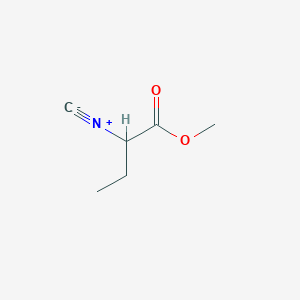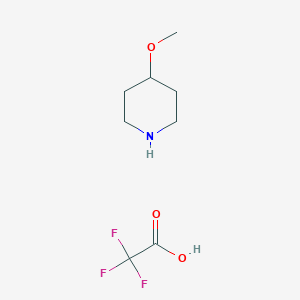
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride
概要
説明
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
科学的研究の応用
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)hydroxylamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxyphenyl group and a hydroxylamine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
92188-54-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
N-[1-(4-methoxyphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
InChIキー |
FRVVGSSZWOOTGV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
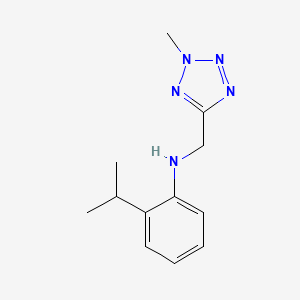
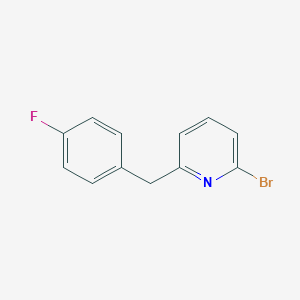
![2-Chloro-7-methyl-4-pentylaminothieno[3,2-d]pyrimidine](/img/structure/B8382106.png)
